molecular formula C18H19Cl2N3O5 B4206324 Ethyl 4-[3-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)propanoyl]tetrahydro-1(2H)-pyrazinecarboxylate

Ethyl 4-[3-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)propanoyl]tetrahydro-1(2H)-pyrazinecarboxylate

Cat. No.: B4206324
M. Wt: 428.3 g/mol
InChI Key: DIQPCJBTBBWRMA-UHFFFAOYSA-N
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Description

Ethyl 4-[3-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]-1-piperazinecarboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a piperazine ring, a dichlorinated isoindoline moiety, and an ester functional group. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[3-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)propanoyl]tetrahydro-1(2H)-pyrazinecarboxylate typically involves multiple steps. One common route includes the following steps:

    Formation of the Isoindoline Moiety: The initial step involves the chlorination of phthalic anhydride to form 5,6-dichlorophthalic anhydride. This is followed by the reaction with ammonia to yield 5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindoline.

    Acylation Reaction: The isoindoline derivative is then subjected to an acylation reaction with 3-bromopropionyl chloride to form the corresponding 3-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl intermediate.

    Formation of the Piperazine Derivative: The intermediate is then reacted with ethyl piperazinecarboxylate under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to improve yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[3-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]-1-piperazinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The dichlorinated isoindoline moiety can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of derivatives with various functional groups.

Scientific Research Applications

Ethyl 4-[3-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]-1-piperazinecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 4-[3-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)propanoyl]tetrahydro-1(2H)-pyrazinecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects.

Comparison with Similar Compounds

Ethyl 4-[3-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]-1-piperazinecarboxylate can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their functional groups and overall molecular architecture, which can result in different chemical properties and biological activities

Properties

IUPAC Name

ethyl 4-[3-(5,6-dichloro-1,3-dioxoisoindol-2-yl)propanoyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2N3O5/c1-2-28-18(27)22-7-5-21(6-8-22)15(24)3-4-23-16(25)11-9-13(19)14(20)10-12(11)17(23)26/h9-10H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIQPCJBTBBWRMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CCN2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-[3-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)propanoyl]tetrahydro-1(2H)-pyrazinecarboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-[3-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)propanoyl]tetrahydro-1(2H)-pyrazinecarboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-[3-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)propanoyl]tetrahydro-1(2H)-pyrazinecarboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-[3-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)propanoyl]tetrahydro-1(2H)-pyrazinecarboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-[3-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)propanoyl]tetrahydro-1(2H)-pyrazinecarboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-[3-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)propanoyl]tetrahydro-1(2H)-pyrazinecarboxylate

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